molecular formula C₁₁H₂₀O₆ B1140811 3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside CAS No. 34698-22-1

3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside

Cat. No.: B1140811
CAS No.: 34698-22-1
M. Wt: 248.27
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside is a compound known for its distinct molecular structure and extensive applications in the biomedical industry. It is a derivative of galactose, a type of sugar, and is often used in drug and disease-related research endeavors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside typically involves the protection of hydroxyl groups on the galactose molecule. This is achieved by reacting galactose with acetone in the presence of an acid catalyst to form the isopropylidene derivative. The methylation of hydroxyl groups is then carried out using methyl iodide and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution where reagents like sodium methoxide are used

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside is extensively used in various fields of scientific research:

    Chemistry: As a chiral building block in the synthesis of complex molecules.

    Biology: In studies related to carbohydrate metabolism and enzyme interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and as a reagent in organic synthesis

Comparison with Similar Compounds

Similar Compounds

  • 1,2:3,4-Di-O-isopropylidene-a-D-galactopyranose
  • 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
  • 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose

Uniqueness

3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside is unique due to its specific isopropylidene and methyl protection groups, which provide stability and reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

[(3aS,4R,6S,7R,7aS)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O6/c1-11(2)16-7-6(5-12)15-10(14-4)9(13-3)8(7)17-11/h6-10,12H,5H2,1-4H3/t6-,7+,8+,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBZJCMJEKADSW-KBDSZGMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C(C2O1)OC)OC)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)OC)OC)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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